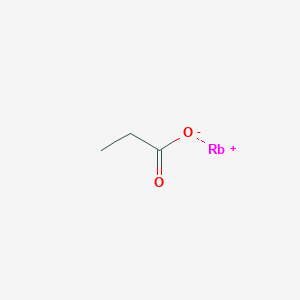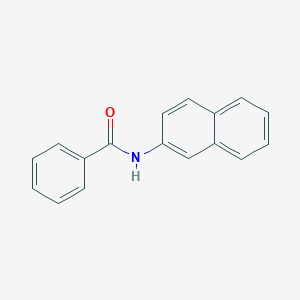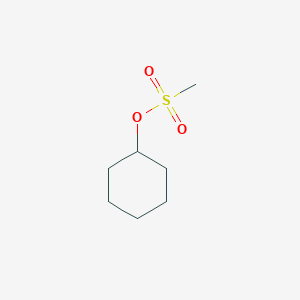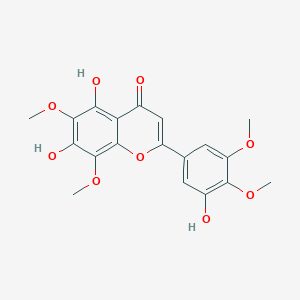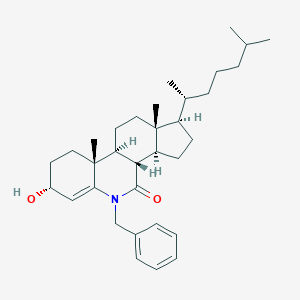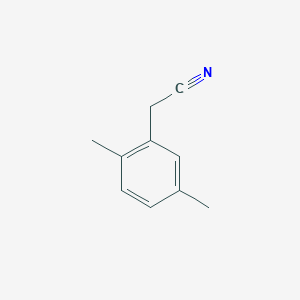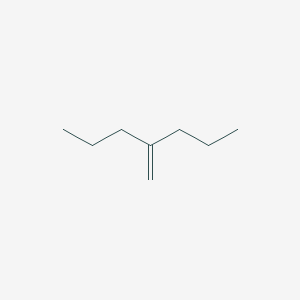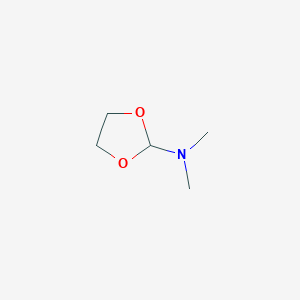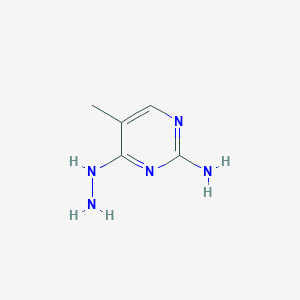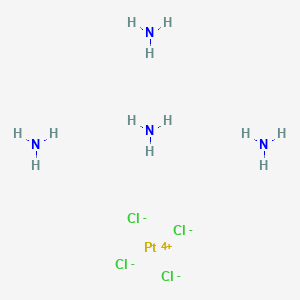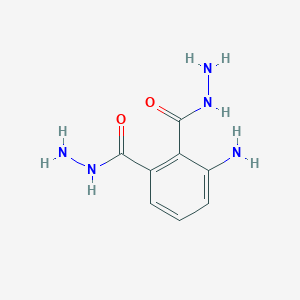![molecular formula C25H29ClN2 B100861 Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride CAS No. 15475-92-0](/img/structure/B100861.png)
Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride is a chemical compound that has been widely used in scientific research. Commonly known as DDC, it is a yellow crystalline powder that is soluble in water and has a molecular weight of 416.03 g/mol.
Mecanismo De Acción
DDC acts as a chelating agent and forms a complex with copper ions. The resulting complex emits fluorescence, which can be used for the detection of copper ions. DDC has a high affinity for copper ions, and the complex formation is reversible.
Efectos Bioquímicos Y Fisiológicos
DDC has been shown to have no significant toxic effects on cells and tissues. It has been used in studies to investigate the role of copper ions in various biological processes, including neurodegenerative diseases, cancer, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DDC is its high sensitivity and selectivity for copper ions, making it an ideal probe for the detection of copper ions in biological samples. However, DDC has a relatively low quantum yield, which can limit its use in some applications.
Direcciones Futuras
Future research on DDC could focus on the development of more efficient and selective fluorescent probes for the detection of copper ions. Additionally, the use of DDC in the study of copper-dependent enzymes and their role in disease could be explored further.
Métodos De Síntesis
The synthesis of DDC involves the reaction of N,N-dimethylaniline with 4-formylbenzaldehyde in the presence of acetic acid and hydrochloric acid. The resulting product is then treated with diethylamine and hydrochloric acid to form DDC.
Aplicaciones Científicas De Investigación
DDC has been extensively used in scientific research as a fluorescent probe for the detection of copper ions. It has also been used as a ligand for the preparation of metal complexes and as a reagent for the determination of amino acids and proteins.
Propiedades
Número CAS |
15475-92-0 |
|---|---|
Nombre del producto |
Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride |
Fórmula molecular |
C25H29ClN2 |
Peso molecular |
393 g/mol |
Nombre IUPAC |
[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C25H29N2.ClH/c1-5-27(6-2)24-18-14-22(15-19-24)25(20-10-8-7-9-11-20)21-12-16-23(17-13-21)26(3)4;/h7-19H,5-6H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
QPMPOXXSMJFBNK-UHFFFAOYSA-M |
SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.[Cl-] |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.[Cl-] |
Otros números CAS |
15475-92-0 |
Sinónimos |
diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



